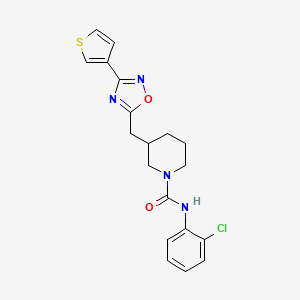

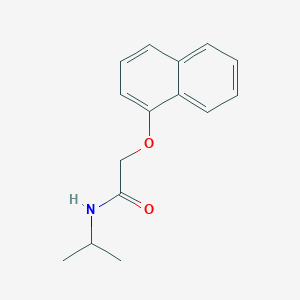

![molecular formula C17H17N3O2S2 B2381380 2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 878061-04-2](/img/structure/B2381380.png)

2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their various biological activities . They are characterized by a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex derivative of benzo[d]thiazole, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These building blocks are connected via various approaches, such as S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including IR, HNMR, and GCMS . These techniques can provide detailed information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be determined using various techniques. For example, the molecular weight can be computed, and properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be determined .Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered interest due to its potential anticancer properties. Research studies have explored its effects on cancer cell lines, including breast cancer, lung cancer, and melanoma. It exhibits cytotoxicity and apoptosis induction, making it a promising candidate for further investigation in cancer therapy.

Corrosion Inhibition

The compound’s structure contains a thiazole ring, which contributes to its remarkable corrosion inhibition properties. Studies have demonstrated its ability to form dense protective coatings on metal surfaces during adsorption, making it valuable for combating corrosion.

Antiviral Activity

In the fight against viral infections, this compound has shown promise. Specifically, it exhibits anti-TMV (Tobacco Mosaic Virus) activity . Further research is needed to explore its potential as an antiviral agent against other viruses.

Novel Heterocyclic Synthesis

Researchers have utilized this compound as a key precursor for synthesizing novel heterocyclic compounds . Its versatile structure allows for modifications, leading to the creation of diverse chemical entities with potential biological activities.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-6-9(22-3)4-5-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVANFTJSQGMTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=CC(=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

![1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2381320.png)